Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
Overview
Description
Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate is a chemical compound characterized by its unique azaspirocyclic structure. This compound features a seven-membered ring with one nitrogen atom and two fused cycloalkane rings (five and six-membered). It is primarily used in research settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate typically involves the reaction of 7-oxo-4-azaspiro[2.5]octane-4-carboxylic acid with tert-butyl chloroformate in the presence of a base. This reaction forms the tert-butyl ester, which is a common protecting group for carboxylic acids.
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally synthesized in research laboratories for experimental purposes. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Types of Reactions:
Hydrolysis: The tert-butyl group can be cleaved under acidic or basic conditions to reveal the free carboxylic acid group.
Decarboxylation: Under strong heating or specific reaction conditions, the carboxylate group might be removed, leading to the formation of a lactam.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Decarboxylation: Strong heating or specific catalysts.
Major Products:
Hydrolysis: Free carboxylic acid.
Decarboxylation: Lactam.
Scientific Research Applications
Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate has been extensively studied in various fields of research and industry:
Medicinal Chemistry: Used in the preparation of potential inhibitors for enzymes such as Brk/PTK6 and JAK.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can be used to prepare inhibitors that target enzymes like Brk/PTK6 and JAK. These inhibitors work by binding to the active sites of the enzymes, thereby blocking their activity and affecting the associated biological pathways.
Comparison with Similar Compounds
- 4-Azaspiro[2.5]octane-4-carboxylic acid
- 7-oxo-4-azaspiro[2.5]octane
Comparison: Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate is unique due to its tert-butyl ester group, which provides additional stability and protection during chemical reactions. This makes it particularly useful in synthetic applications where the carboxylic acid group needs to be temporarily protected.
Properties
IUPAC Name |
tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-4-9(14)8-12(13)5-6-12/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIUTXWETZABNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC12CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1892578-21-0 | |
Record name | tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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